67DV2Kbz9Q

Description

The compound designated as 67DV2Kbz9Q (CAS No. 7312-10-9) is a brominated aromatic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It belongs to the benzothiophene carboxylate family, characterized by a fused benzene-thiophene ring system substituted with a bromine atom and a carboxylic acid group. Key properties include high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibition of the cytochrome P450 enzyme CYP1A2 .

Synthesis: The compound is synthesized via refluxing with thionyl chloride (SOCl₂) in ethanol or methanol, followed by pH adjustment and purification using silica gel column chromatography .

Properties

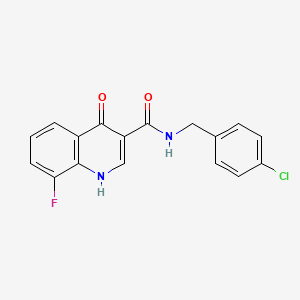

CAS No. |

228725-44-8 |

|---|---|

Molecular Formula |

C17H12ClFN2O2 |

Molecular Weight |

330.7 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-8-fluoro-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H12ClFN2O2/c18-11-6-4-10(5-7-11)8-21-17(23)13-9-20-15-12(16(13)22)2-1-3-14(15)19/h1-7,9H,8H2,(H,20,22)(H,21,23) |

InChI Key |

ZUZVLSCMJSYXFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Impact of Bromine: Bromine substitution in this compound increases molecular weight by ~62.89 g/mol compared to its non-brominated analogue (CAS 20512-14-1).

Methyl Group Addition : The methyl-substituted analogue (6-溴-4-甲基苯并[b]噻吩-2-羧酸) shows a predicted increase in logP (lipophilicity), which may improve membrane permeability but reduce aqueous solubility .

Ring System Variation : Replacing the benzothiophene core with a pyridine ring (CAS 27224-09-5) alters electronic properties, reducing sulfur-related toxicity but maintaining CYP inhibition .

Q & A

Q. How to avoid redundant publication when studying derivatives of this compound?

- Disclose all prior submissions in cover letters. Use plagiarism-check software (e.g., iThenticate) for self-assessment. For incremental findings, frame new work as extensions (e.g., "Building on [prior study], we now investigate...") and highlight novel contributions (e.g., enantioselective synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.